molecular formula C10H7F3O2 B067723 3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde CAS No. 183800-94-4

3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde

Cat. No. B067723
CAS RN: 183800-94-4
M. Wt: 216.16 g/mol
InChI Key: GGNLWQJCNHVNJG-OWOJBTEDSA-N
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Description

“3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde” is a chemical compound with the molecular formula C10H7F3O2 and a molecular weight of 216.16 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde” consists of a benzene ring substituted with a trifluoromethoxy group and an acrylaldehyde group .


Physical And Chemical Properties Analysis

“3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde” should be stored sealed in a dry environment at 2-8°C . Unfortunately, the boiling point is not available .

Scientific Research Applications

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . The synthesis of CF3O-containing compounds, such as 4-(Trifluoromethoxy)cinnamic aldehyde, is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . However, several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Neuroprotective Effects

Cinnamic aldehyde, a key flavor compound in cinnamon essential oil, has been identified as an anti-oxidant, anti-angiogenic, and anti-inflammatory material . Recently, the neuroprotective effects of cinnamic aldehyde have been reported in various neurodegenerative disorders, including Parkinson’s disease (PD) . This suggests that 4-(Trifluoromethoxy)cinnamic aldehyde could potentially have similar effects.

Anodic Materials for Electrochromic Devices

4-(Trifluoromethoxy)phenyl-containing polymers have been synthesized electrochemically and their electrochromic behaviors have been characterized . The introduction of electron withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels . These polymers show promise as anodic materials for electrochromic devices .

Inhibitory Effects on Fungi

Cinnamaldehyde, one of the most active components in cinnamon essential oil, has a significant inhibitory effect on fungi at very low concentrations . Given the structural similarity, 4-(Trifluoromethoxy)cinnamic aldehyde could potentially exhibit similar antifungal properties.

Degradation of Mycotoxins

Cinnamaldehyde has been found to have a certain degree of degradation of mycotoxins . This suggests that 4-(Trifluoromethoxy)cinnamic aldehyde could potentially be used in the degradation of mycotoxins.

Flavoring Agent

Cinnamaldehyde has long been used as a flavoring in chewing gum, ice cream, candy, and beverages . Given the structural similarity, 4-(Trifluoromethoxy)cinnamic aldehyde could potentially be used as a flavoring agent.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The trifluoromethoxy group in “3-(4-(Trifluoromethoxy)phenyl)acrylaldehyde” could be of interest in the development of new materials. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . This work provides novel insights for the design of high transmittance change and high efficient multi-colored electrochromic polymers .

properties

IUPAC Name

(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNLWQJCNHVNJG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183800-94-4
Record name (2E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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